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3-(4-Bromo-3-chloroanilino)indol-2-one
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Overview
Description
3-(4-Bromo-3-chloroanilino)indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-chloroanilino)indol-2-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine hydrochloride with a suitable ketone or aldehyde under acidic conditions. For this specific compound, the starting materials would include 4-bromo-3-chloroaniline and an appropriate ketone or aldehyde. The reaction is carried out in the presence of a strong acid, such as methanesulfonic acid, under reflux conditions to yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-chloroanilino)indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromo and chloro groups on the aniline ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted aniline derivatives with various functional groups.
Scientific Research Applications
Scientific Research Applications
- Anticancer Agent Development 3-(4-Bromo-3-chloroanilino)indol-2-one can serve as a lead compound for creating novel anticancer agents.
Indole Derivatives as Mcl-1 Inhibitors
Tricyclic indoles, particularly 2-indole carboxylic acid inhibitors, have demonstrated potent inhibitory activity against Mcl-1, a protein associated with cancer .
- Discovery of Potent Inhibitors Tricyclic 2-indole carboxylic acid inhibitors can exhibit single-digit nanomolar binding affinity to Mcl-1 . Several structurally distinct small molecules showed similar or higher binding affinities and/or ligand efficiency . One series contains a tricyclic indole 2-carboxylic acid core .
- Structural Modifications and Binding Affinity Modifications in the C-ring of tricyclic indoles are tolerated and can improve binding affinity with Mcl-1 . For instance, incorporating a thiazine moiety or morpholine in C-ring analogs resulted in more potent compounds compared to piperidine analogs . Substituting a methyl group at certain positions also improved affinity, suggesting the accessibility of additional hydrophobic protein-binding pockets .
- Merging Molecules for Enhanced Affinity Combining molecules that bind deep into the P2 pocket with tricyclic indoles can significantly enhance binding affinities . Compounds with a four-atom linker showed more than 2 orders of magnitude increased affinity for Mcl-1 compared to initial fragments .
- C-Ring Variations Variations in the C-ring can impact inhibitory activity against Mcl-1 . For example, the thiazepine analog displayed a higher binding affinity compared to the indole analog lacking a C-ring moiety .
Additional Applications
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-chloroanilino)indol-2-one involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one
- 3-(5-Methoxy-1H-indol-3-yl)-1-(4-(methylsulfonyl)phenyl)prop-2-en-1-one
- 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol
Uniqueness
3-(4-Bromo-3-chloroanilino)indol-2-one is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties. The presence of both bromo and chloro groups allows for versatile chemical modifications and potential interactions with multiple biological targets, making it a valuable compound for research and development .
Biological Activity
3-(4-Bromo-3-chloroanilino)indol-2-one is a compound that belongs to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antioxidant, and anticancer properties.
Chemical Structure
The chemical structure of this compound can be depicted as follows:
This structure consists of an indole core substituted with a 4-bromo-3-chloroaniline moiety, which is crucial for its biological activity.
Biological Activity Overview
Research has shown that compounds containing indole structures exhibit significant biological activities, including:
- Antibacterial Activity : Indole derivatives have been reported to possess antibacterial properties against various bacterial strains.
- Antioxidant Activity : Many indole compounds demonstrate the ability to scavenge free radicals and reduce oxidative stress.
- Anticancer Activity : Certain indole derivatives have shown promise in inhibiting cancer cell proliferation.
Antibacterial Activity
A study assessing the antibacterial activity of various indole derivatives found that compounds with para-substituted anilines, including those similar to this compound, exhibited notable antibacterial effects. The agar well diffusion method was employed to evaluate the efficacy against strains like E. coli and B. subtilis. The findings indicated that compounds with halogen substitutions (bromo and chloro) displayed enhanced antibacterial activity compared to their unsubstituted counterparts .
Table 1: Antibacterial Activity of Indole Derivatives
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
This compound | E. coli | 18 |
3-(4-Nitroanilino)indol-2-one | B. subtilis | 20 |
3-(Anilino)indol-2-one | E. coli | 15 |
Antioxidant Activity
The antioxidant potential of indole derivatives has been evaluated using various assays, such as DPPH and H2O2 scavenging methods. Compounds similar to this compound have shown significant antioxidant activity, with IC50 values indicating their effectiveness in neutralizing free radicals. For instance, derivatives with electron-withdrawing groups at the para position were particularly effective .
Table 2: Antioxidant Activity of Indole Derivatives
Compound | IC50 (µg/ml) DPPH | IC50 (µg/ml) H2O2 |
---|---|---|
This compound | 16.84 ± 2.60 | 18.61 ± 2.34 |
3-(4-Nitroanilino)indol-2-one | 18.78 ± 1.86 | 19.33 ± 1.90 |
3-(Anilino)indol-2-one | 22.50 ± 3.00 | 25.00 ± 4.00 |
Anticancer Activity
Indole derivatives have also been investigated for their anticancer properties, particularly against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). Compounds structurally related to this compound have demonstrated cytotoxic effects through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: Anticancer Effects
In vitro studies revealed that the compound exhibited a dose-dependent inhibition of cell growth in MCF-7 cells, with an IC50 value significantly lower than that of standard chemotherapeutics used in clinical settings . Further molecular docking studies suggested strong binding affinity to key oncogenic targets.
Properties
Molecular Formula |
C14H8BrClN2O |
---|---|
Molecular Weight |
335.58 g/mol |
IUPAC Name |
3-(4-bromo-3-chlorophenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C14H8BrClN2O/c15-10-6-5-8(7-11(10)16)17-13-9-3-1-2-4-12(9)18-14(13)19/h1-7H,(H,17,18,19) |
InChI Key |
KYVMMDAPOMJLIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC(=C(C=C3)Br)Cl)C(=O)N2 |
Origin of Product |
United States |
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